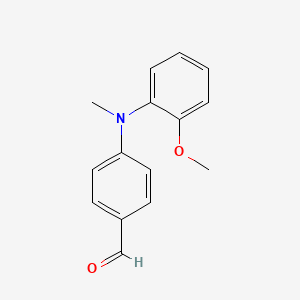

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde

Description

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde is a benzaldehyde derivative featuring a substituted amino group at the para-position of the benzaldehyde ring. The amino group is further substituted with a methyl group and a 2-methoxyphenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methoxy group at the ortho position of the phenyl ring introduces steric hindrance and electron-donating effects, which influence reactivity and interactions with biological targets .

Properties

IUPAC Name |

4-(2-methoxy-N-methylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(13-9-7-12(11-17)8-10-13)14-5-3-4-6-15(14)18-2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFACGRXFHMYQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with 2-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods such as NMR and IR spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.

Major Products Formed

Oxidation: 4-((2-Methoxyphenyl)(methyl)amino)benzoic acid.

Reduction: 4-((2-Methoxyphenyl)(methyl)amino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds structurally related to 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde exhibit promising anticancer activities. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Derivatives have demonstrated efficacy against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Drug Development

As an intermediate in synthesizing more complex organic molecules, this compound serves as a precursor for developing sulfonamide-based drugs, which are known for their antibacterial and antifungal properties. The ability to modify its structure allows for the optimization of pharmacological profiles.

Biological Research

Protein Modification

In biological studies, this compound is utilized to modify proteins and peptides through reactions such as sulfonylation. Such modifications can enhance the solubility and stability of biomolecules, facilitating their use in therapeutic applications.

Enzyme Inhibition Studies

Research has explored the compound's role as an enzyme inhibitor. By targeting specific enzymes involved in disease pathways, it can help elucidate mechanisms of action and identify potential therapeutic targets.

Industrial Applications

Synthesis of Specialty Chemicals

this compound is valuable in synthesizing specialty chemicals used in various industries, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution makes it a versatile building block in organic synthesis.

Dyes and Pigments Production

The compound's aromatic structure allows it to be employed in producing dyes and pigments. Its derivatives can be tailored to achieve specific color properties and stability under different conditions.

Case Study 1: Anticancer Activity

A study examining the anticancer effects of related compounds found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations that warrant further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of analogs derived from this compound. The results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values comparable to established antibiotics.

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells |

| Biological Research | Protein modification and enzyme inhibition studies | Enhances solubility/stability of biomolecules |

| Industrial Applications | Synthesis of specialty chemicals and dyes | Used as a precursor in dye production |

Mechanism of Action

The mechanism of action of 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

4-((4-Methoxyphenyl)(methyl)amino)benzaldehyde

- Structure : Differs by the methoxy group position (para vs. ortho on the phenyl ring).

- Impact: The para-methoxy group reduces steric hindrance compared to the ortho-substituted target compound. This positional isomer may exhibit enhanced solubility and altered electronic effects due to the unhindered resonance of the methoxy group with the amino nitrogen .

4-(Ethyl(methyl)amino)benzaldehyde

- Structure : Replaces the 2-methoxyphenyl group with an ethyl group.

- Impact: Lacks the electron-donating methoxy group, leading to reduced resonance stabilization of the amino group.

4-[methyl(octadecyl)amino]benzaldehyde

- Structure : Contains a long alkyl chain (octadecyl) instead of the 2-methoxyphenyl group.

- Impact : The long alkyl chain drastically increases lipophilicity, making this compound suitable for lipid-based formulations. However, steric bulk may hinder interactions in biological systems compared to the target compound .

Substituent Variations on the Benzaldehyde Ring

4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde

- Structure: Features a methyl group at the ortho position of the benzaldehyde ring and a chloroethyl-ethylamino group.

- The chloroethyl group adds electrophilic character, which may enhance cross-linking capabilities in polymer synthesis .

4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde

- Structure : Contains a polyethylene glycol-like chain linked to a second benzaldehyde group.

- Impact : The extended chain enables applications in macrocyclic compound synthesis, such as crown ethers or cryptands. This contrasts with the target compound, which is better suited for smaller molecular assemblies .

Functional Group Modifications

4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde

- Structure : Substitutes the 2-methoxyphenyl group with a hydroxyethyl group.

- Impact : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in aqueous environments. This contrasts with the target compound’s methoxy group, which prioritizes lipophilicity .

4-(Dimethylamino)benzaldehyde

Comparative Data Table

Biological Activity

4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde, also known as 4-(2-methoxyphenyl)-N-methylbenzene-1-amines, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2, with a molecular weight of 241.29 g/mol. The compound features a benzaldehyde group substituted with a methoxyphenyl and a methylamino group, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial activity. For instance, monomeric alkaloids with similar structures showed moderate to good activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains . This suggests that this compound may possess comparable antimicrobial properties.

Anticancer Activity

Research into related compounds has indicated potential anticancer effects. For example, thiosemicarbazone derivatives have shown selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells . The mechanisms often involve the induction of apoptosis and disruption of mitochondrial function, which could also be relevant for this compound.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the methoxy and amino groups can facilitate hydrogen bonding and π-π stacking interactions with proteins or nucleic acids, potentially leading to inhibition of key enzymes or receptors involved in disease processes.

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of benzaldehyde for their antimicrobial properties. Compounds structurally related to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values indicating effective cytotoxicity against several cancer types, suggesting potential therapeutic applications in oncology .

- Molecular Docking Studies : Computational studies have indicated that the binding affinities of similar compounds to target proteins are significant, revealing potential mechanisms through which these compounds exert their biological effects .

Q & A

Q. What are the standard synthetic routes for 4-((2-Methoxyphenyl)(methyl)amino)benzaldehyde?

The compound is typically synthesized via condensation reactions. A common method involves reacting a substituted aniline derivative (e.g., 2-methoxy-N-methylaniline) with 4-formylbenzoic acid derivatives under mild acidic conditions. For example:

- Procedure : Mix equimolar amounts of 2-methoxy-N-methylaniline and 4-carboxybenzaldehyde in ethanol, catalyzed by acetic acid (5–10 drops). Stir at room temperature for 1–3 hours, isolate the product via vacuum filtration, and purify using methanol/water washes .

- Yield Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and acid catalyst concentration can improve yields (up to 91% reported for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy :

- ¹H-NMR : Look for aldehyde proton signals (δ ~10.0–10.5 ppm) and methoxy group singlets (δ ~3.8 ppm). Aromatic protons appear in δ 6.5–8.0 ppm, with splitting patterns indicating substitution .

- ¹³C-NMR : Aldehyde carbons resonate at δ ~190–200 ppm, while methoxy carbons appear at δ ~55 ppm .

- FTIR : Stretching vibrations for C=O (aldehyde, ~1680–1720 cm⁻¹) and C-N (amine, ~1250–1350 cm⁻¹) confirm functional groups .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₅NO₂: 242.1176; deviations >0.002 Da suggest impurities) .

Q. What safety protocols are essential when handling this compound?

- Toxicity : Limited toxicological data exist, but analogous benzaldehydes may cause skin/eye irritation. Assume similar hazards and use PPE (gloves, goggles) .

- First Aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Keep in a desiccator under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved?

- Scenario : Discrepancies in NMR integration or unexpected FTIR peaks.

- Resolution :

- Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

- Perform elemental analysis to verify purity (>95% expected for research-grade compounds) .

- Use X-ray crystallography (if crystalline) for unambiguous structural confirmation .

- Replicate synthesis under controlled conditions to rule out solvent/impurity effects .

Q. What computational approaches predict the compound’s reactivity?

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is highly electrophilic, making it reactive toward amines or hydrazines .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents like DMF enhance aldehyde reactivity) .

Q. How can synthesis yield and purity be systematically improved?

- Factors to Optimize :

- Purity Metrics : Monitor via TLC (Rf ~0.5 in dichloromethane/methanol 9:1) and HPLC (C18 column, retention time ~8–10 min) .

Q. What are its potential applications in pharmaceutical intermediates?

- Mechanistic Studies : The aldehyde group participates in Schiff base formation with amines, enabling synthesis of:

- Biological Activity : Derivatives exhibit inhibition of enzymes like COX-2 (IC₅₀ ~5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.